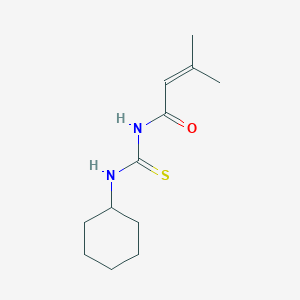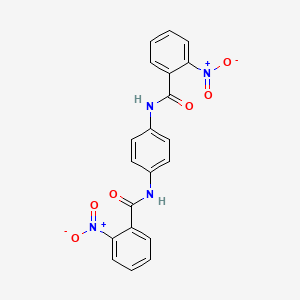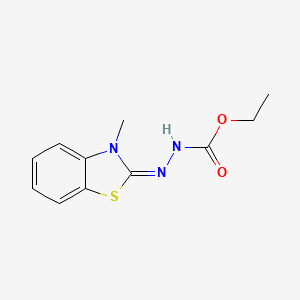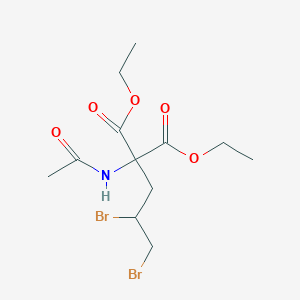
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate is an organic compound with a complex structure that includes acetamido, dibromopropyl, and malonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate typically involves multiple steps. One common method starts with the reaction of diethyl malonate with acetamide in the presence of a base to form diethyl 2-acetamido-malonate. This intermediate is then reacted with 2,3-dibromopropyl bromide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate can undergo various chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate involves its interaction with specific molecular targets. The dibromopropyl group can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-acetamido-2-pentyl-propanedioate
- Diethyl 2-acetamido-2-[(4-methoxy-3,5-dimethyl-phenyl)methyl]propanedioate
Uniqueness
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate is unique due to the presence of the dibromopropyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the dibromopropyl group or have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
49761-11-7 |
|---|---|
Formule moléculaire |
C12H19Br2NO5 |
Poids moléculaire |
417.09 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-(2,3-dibromopropyl)propanedioate |
InChI |
InChI=1S/C12H19Br2NO5/c1-4-19-10(17)12(15-8(3)16,6-9(14)7-13)11(18)20-5-2/h9H,4-7H2,1-3H3,(H,15,16) |
Clé InChI |
HGRIJVNTCSZSGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(CBr)Br)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)

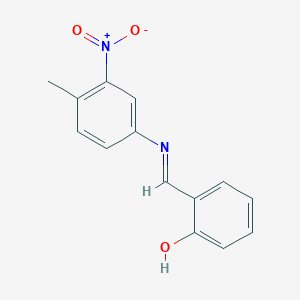

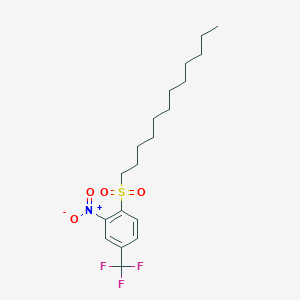
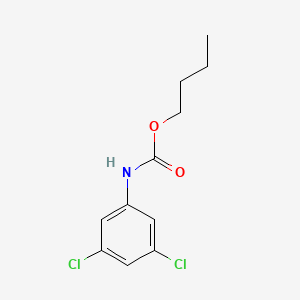
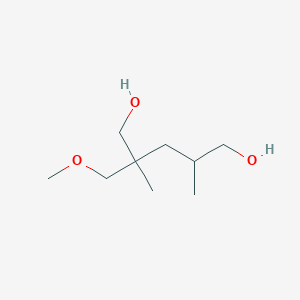

![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)

